![molecular formula C17H18BrFN6O5 B8565650 Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 1204669-68-0](/img/structure/B8565650.png)
Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a combination of oxadiazole and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Carbamate formation: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the oxadiazole ring.
Substitution: Halogen substituents (bromo and fluoro) can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential use as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific properties.
Agriculture: Investigated for use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups.
Oxadiazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of bromo and fluoro substituents, along with the oxadiazole and carbamate groups, gives Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester distinct properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1204669-68-0 |
|---|---|
Molekularformel |
C17H18BrFN6O5 |
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C17H18BrFN6O5/c1-17(2,3)28-15(26)21-7-6-20-13-12(22-30-23-13)14-24-29-16(27)25(14)9-4-5-11(19)10(18)8-9/h4-5,8H,6-7H2,1-3H3,(H,20,23)(H,21,26) |
InChI-Schlüssel |
VRENVHFMZTWXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


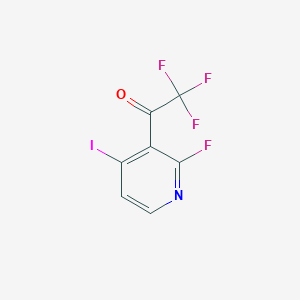
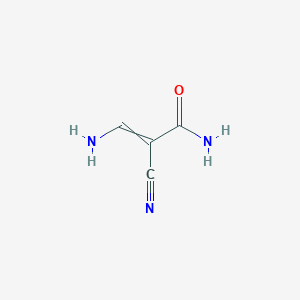
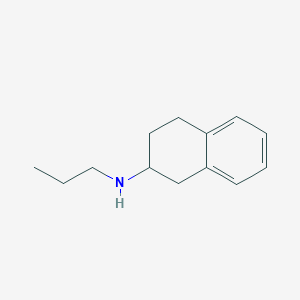
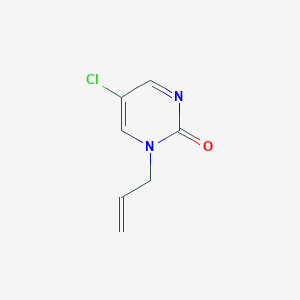
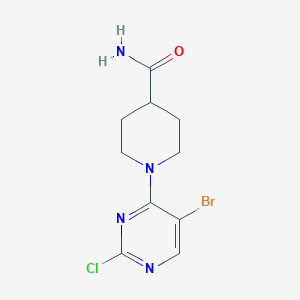
![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)
![Ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate](/img/structure/B8565604.png)
![N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide](/img/structure/B8565618.png)
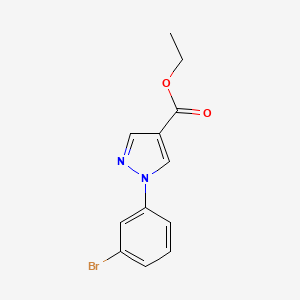
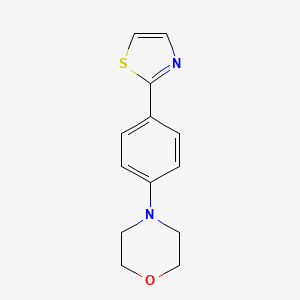
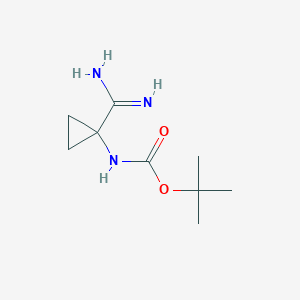
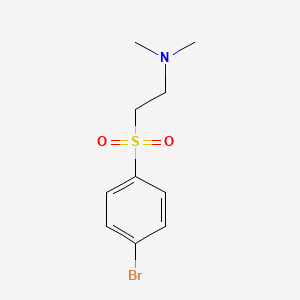
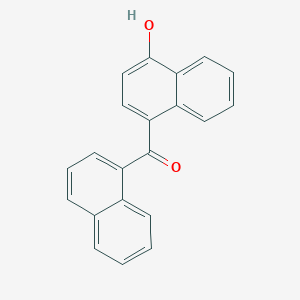
![3-[4-(2-Butynyloxy)phenylsulfonylamino]propanehydroximic acid](/img/structure/B8565657.png)
